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Compound of Interest

Compound Name: Dimethyl 2-anilinobut-2-enedioate

Cat. No.: B3191441

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Dimethyl 2-anilinobut-2-enedioate (CAS No. 54494-74-5), a compound of interest in organic
synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra
in public databases, this guide combines theoretical predictions based on its chemical structure
with available data from analogous compounds. The information is presented to facilitate the
identification and characterization of this molecule in a research and development setting.

Introduction

Dimethyl 2-anilinobut-2-enedioate is an enaminone, a class of organic compounds
characterized by an amine group conjugated to a carbonyl group through a carbon-carbon
double bond.[1] This structural motif imparts unique chemical reactivity and potential biological
activity. The molecule's full chemical name is dimethyl 2-(phenylamino)but-2-enedioate, and its
molecular formula is C12H13NOa, with a molecular weight of 235.24 g/mol .[2] Accurate
spectroscopic characterization is crucial for confirming its synthesis and purity, as well as for
elucidating its role in various chemical reactions.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for Dimethyl 2-
anilinobut-2-enedioate based on its structure and known spectral data of similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (in CDClIs, 400 MHZz)

Chemical Shift Lo . .
Multiplicity Integration Assignment Notes
(3, ppm)
Chemical shift is
concentration
) and solvent
~10.0-11.0 Singlet (broad) 1H N-H
dependent; may
exchange with
D:z0.
Aromatic protons
~7.20-7.40 Multiplet 2H Ar-H (meta) of the aniline
ring.
Aromatic protons
. Ar-H (ortho, -
~7.00 - 7.15 Multiplet 3H of the aniline
para) )
ring.
~5.50 - 5.80 Singlet 1H =C-H Olefinic proton.
. Methyl ester
~3.70 Singlet 3H -OCHs
protons.
) Methyl ester
~3.60 Singlet 3H -OCHs

protons.

Table 2: Predicted 13C NMR Data (in CDCls, 100 MHz)
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Chemical Shift (6, ppm) Assignment Notes
~168.0 C=0 Ester carbonyl carbon.
~165.0 C=0 Ester carbonyl carbon.

Olefinic carbon attached to
~150.0 =C-N _

nitrogen.

) Aromatic carbon attached to

~140.0 Ar-C (ipso) )

nitrogen.
~129.0 Ar-C Aromatic carbons.
~124.0 Ar-C Aromatic carbons.
~120.0 Ar-C Aromatic carbons.

Olefinic carbon attached to
~95.0 =C-H

hydrogen.
~51.0 -OCHs Methyl ester carbon.
~50.0 -OCHs Methyl ester carbon.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~3300 - 3400 Medium, Sharp N-H stretch

~3100 - 3000 Medium C-H stretch (aromatic)

~3000 - 2850 Medium C-H stretch (aliphatic)

~1720 - 1700 Strong C=0 stretch (ester)

~1660 - 1640 Strong C=0 stretch (conjugated ester)

~1620 - 1600 Strong C=C stretch (alkene)

~1600, ~1500 Medium C=C stretch (aromatic)

~1250 - 1150 Strong C-O stretch (ester)

750, ~690 Strong C-H bend (faromatic,
monosubstituted)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z lon Notes

235 [M]*+ Molecular ion peak.

204 [M - OCHs]* Loss of a methoxy radical.

176 M - COOCHs]* Los-s of a carbomethoxy
radical.
Fragment resulting from

119 [CeHsNH=C=0]* cleavage of the butenedioate
chain.

93 [CeHsNH2]* Aniline fragment.

77 [CeHs]* Phenyl fragment.
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Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra to determine the chemical
structure and purity of the compound.

Materials and Equipment:

Dimethyl 2-anilinobut-2-enedioate sample

Deuterated chloroform (CDCIs) with tetramethylsilane (TMS) as an internal standard

5 mm NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCls
containing 0.03% TMS in a clean, dry NMR tube.

e Instrument Setup:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
e 'H NMR Acquisition:
o Acquire the H NMR spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
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o Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16
scans).

e 13C NMR Acquisition:
o Acquire the 133C NMR spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

o Alarger number of scans will be required due to the low natural abundance of 3C
(typically 1024 or more scans).

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Integrate the peaks in the *H NMR spectrum and
reference both spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

Dimethyl 2-anilinobut-2-enedioate sample

Infrared spectrometer (e.g., FTIR)

Potassium bromide (KBr) plates or an Attenuated Total Reflectance (ATR) accessory

Mortar and pestle (for KBr pellet method)

Solvent (e.g., chloroform or dichloromethane) for thin film method

Procedure (Thin Film Method):

o Dissolve a small amount of the sample in a few drops of a volatile solvent like chloroform.

e Apply a drop of the solution to a KBr or NaCl plate.

» Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b3191441?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3191441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Place the plate in the sample holder of the IR spectrometer.
e Acquire the spectrum, typically in the range of 4000-400 cm~1.

o Perform a background scan with a clean, empty sample holder and subtract it from the
sample spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

Dimethyl 2-anilinobut-2-enedioate sample

Mass spectrometer (e.g., with Electron lonization - El source)

Solvent (e.g., methanol or acetonitrile)

Sample vials

Procedure (Electron lonization - EI):

e Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
volatile solvent.

e Instrument Setup:

o Calibrate the mass spectrometer using a known standard.

o Set the ionization energy (typically 70 eV for El).

o Sample Introduction: Introduce the sample into the ion source. This can be done via direct
infusion or through a gas or liquid chromatograph.

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the fragments.
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Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Dimethyl 2-anilinobut-2-enedioate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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